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Compound of Interest

Compound Name: 2-(1-Methylhydrazino)quinoxaline

Cat. No.: B103667 Get Quote

The emergence of multidrug-resistant (MDR) bacterial strains presents a formidable challenge

to global public health. In the quest for novel antimicrobial agents, quinoxaline derivatives have

garnered significant attention due to their broad spectrum of biological activities, including

potent antibacterial effects.[1][2][3][4][5] While specific data on the efficacy of "2-(1-
Methylhydrazino)quinoxaline" against resistant bacterial strains is not extensively

documented in the reviewed literature, a wealth of research on the broader family of

quinoxaline compounds provides compelling evidence of their potential to overcome bacterial

resistance. This guide offers a comparative analysis of various quinoxaline derivatives, drawing

upon experimental data to illuminate their performance against clinically relevant bacterial

pathogens.

Comparative Efficacy of Quinoxaline Derivatives
The antibacterial potency of quinoxaline derivatives has been evaluated against a range of

Gram-positive and Gram-negative bacteria, with many compounds demonstrating significant

activity, in some cases superior to standard antibiotics. The data presented below summarizes

the in vitro efficacy of several novel quinoxaline compounds from various studies.

Table 1: Minimum Inhibitory Concentration (MIC) of Quinoxaline Derivatives against Bacterial

Strains
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Compound
Class/Deriv
ative

Bacterial
Strain

MIC (µg/mL)
Reference
Compound

MIC (µg/mL) Source

Symmetricall

y

disubstituted

quinoxalines

(2d)

Escherichia

coli
8 Gentamycin - [5]

Symmetricall

y

disubstituted

quinoxalines

(3c)

Escherichia

coli
8 Gentamycin - [5]

Symmetricall

y

disubstituted

quinoxalines

(2d)

Bacillus

subtilis
16 Gentamycin - [5]

Symmetricall

y

disubstituted

quinoxalines

(3c)

Bacillus

subtilis
16 Gentamycin - [5]

Symmetricall

y

disubstituted

quinoxalines

(4)

Bacillus

subtilis
16 Gentamycin - [5]

Symmetricall

y

disubstituted

quinoxalines

(6a)

Bacillus

subtilis
16 Gentamycin - [5]
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6-

(morpholinos

ulfonyl)quinox

alin-2(1H)-

one (4a)

MDRB

Strains
1.95 - 15.62 Norfloxacin 0.78 - 3.13 [6]

6-

(morpholinos

ulfonyl)quinox

alin-2(1H)-

one (7)

MDRB

Strains
1.95 - 15.62 Norfloxacin 0.78 - 3.13 [6]

6-

(morpholinos

ulfonyl)quinox

alin-2(1H)-

one (8a)

MDRB

Strains
1.95 - 15.62 Norfloxacin 0.78 - 3.13 [6]

6-

(morpholinos

ulfonyl)quinox

alin-2(1H)-

one (11b)

MDRB

Strains
1.95 - 15.62 Norfloxacin 0.78 - 3.13 [6]

6-

(morpholinos

ulfonyl)quinox

alin-2(1H)-

one (13)

MDRB

Strains
1.95 - 15.62 Norfloxacin 0.78 - 3.13 [6]

6-

(morpholinos

ulfonyl)quinox

alin-2(1H)-

one (16)

MDRB

Strains
1.95 - 15.62 Norfloxacin 0.78 - 3.13 [6]

Quinoxaline

1,4-di-N-

oxide

(Cyadox)

Clostridium

perfringens

CVCC1125

1 - - [7]
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Quinoxaline

1,4-di-N-

oxide

(Olaquindox)

Clostridium

perfringens

CVCC1125

1 - - [7]

Quinoxaline

1,4-di-N-

oxide

(Cyadox)

Brachyspira

hyodysenteri

ae B204

0.031 - - [7]

Quinoxaline

1,4-di-N-

oxide

(Olaquindox)

Brachyspira

hyodysenteri

ae B204

0.0625 - - [7]

Table 2: Zone of Inhibition for Quinoxaline Derivatives
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Compoun
d
Class/Der
ivative

Bacterial
Strain

Zone of
Inhibition
(mm)

Concentr
ation

Referenc
e
Compoun
d

Zone of
Inhibition
(mm)

Source

2,3-

substituted

quinoxaline

Staphyloco

ccus

aureus

ATCC

25923

12-18 250 µg/ml - - [3]

2-hydroxy-

3-

methylquin

oxaline

derivative

Staphyloco

ccus

aureus

- 50 µ g/disk
Ciprofloxac

in
- [1]

2-hydroxy-

3-

methylquin

oxaline

derivative

Bacillus

subtilis
- 50 µ g/disk

Ciprofloxac

in
- [1]

2-hydroxy-

3-

methylquin

oxaline

derivative

Escherichi

a coli
- 50 µ g/disk

Ciprofloxac

in
- [1]

2-hydroxy-

3-

methylquin

oxaline

derivative

Pseudomo

nas

aeruginosa

- 50 µ g/disk
Ciprofloxac

in
- [1]

Experimental Methodologies
The evaluation of the antibacterial efficacy of quinoxaline derivatives typically involves standard

microbiological techniques to determine their inhibitory and bactericidal concentrations.
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1. Agar Diffusion Method:

This method is widely used for preliminary screening of antimicrobial activity.[1][3][4]

Protocol: A standardized inoculum of the test bacterium is uniformly streaked over the

surface of an agar plate. Paper discs impregnated with a known concentration of the test

compound (e.g., 50 µ g/disk ) are placed on the agar surface. The plates are then incubated

under appropriate conditions. The diameter of the clear zone of growth inhibition around the

disc is measured in millimeters.

Preparation

Experiment

Result

Bacterial Culture Preparation

Agar Plate Inoculation

Disc Placement on Agar

Test Compound Disc Preparation

Incubation

Measure Zone of Inhibition

Click to download full resolution via product page

Agar Disc Diffusion Workflow
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2. Broth Dilution Method for Minimum Inhibitory Concentration (MIC):

This method is used to determine the lowest concentration of an antimicrobial agent that

prevents visible growth of a microorganism.

Protocol: Serial dilutions of the test compound are prepared in a liquid growth medium in

microtiter plates. Each well is then inoculated with a standardized suspension of the test

bacterium. The plates are incubated, and the MIC is determined as the lowest concentration

of the compound at which no visible turbidity is observed.

Preparation

Experiment

Result
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Inoculation of Microtiter Plate
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Incubation
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Potential Mechanisms of Action
The antibacterial activity of quinoxaline derivatives is attributed to various mechanisms,

highlighting their versatility as antimicrobial agents.

DNA Gyrase Inhibition: Some quinoxaline derivatives have been shown to inhibit DNA

gyrase, an essential bacterial enzyme involved in DNA replication.[6] This inhibition disrupts

DNA synthesis, ultimately leading to bacterial cell death.

Reactive Oxygen Species (ROS) Generation: Quinoxaline 1,4-di-N-oxides can be

metabolized by bacteria, leading to the production of reactive oxygen species (ROS).[7]

These ROS can cause oxidative damage to cellular components, including DNA, proteins,

and lipids, resulting in cell death.[7]

Cell Wall Synthesis Inhibition: Certain quinoline hydrazone derivatives, structurally related to

quinoxalines, have been suggested to inhibit glucosamine-6-phosphate synthase, an

enzyme crucial for bacterial cell wall synthesis.[8]

Disruption of Cell Division: Some phenyl-substituted quinoxalines have been found to

interfere with the formation of the FtsZ ring, a key component of the bacterial cell division

machinery.[9]

Quinoxaline Derivative

Bacterial Targets Cellular Effects
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DNA Gyrase

ROS Generation

Cell Wall Synthesis

FtsZ Polymerization

DNA Damage

Oxidative Stress

Cell Lysis
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Click to download full resolution via product page

Potential Mechanisms of Action

In conclusion, while specific research on "2-(1-Methylhydrazino)quinoxaline" is limited, the

broader class of quinoxaline derivatives represents a highly promising avenue for the

development of new antibiotics to combat resistant bacterial infections. Their diverse

mechanisms of action and demonstrated efficacy against a range of pathogens underscore

their potential to address the urgent need for novel antimicrobial therapies. Further research

into the structure-activity relationships of these compounds will be crucial in optimizing their

antibacterial properties and advancing them towards clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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